molecular formula C11H15NO B009838 4-(3-Hydroxyphenyl)piperidine CAS No. 110878-71-2

4-(3-Hydroxyphenyl)piperidine

Cat. No. B009838
Key on ui cas rn: 110878-71-2
M. Wt: 177.24 g/mol
InChI Key: FINLIMGQGJZNRN-UHFFFAOYSA-N
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Patent
US06903120B2

Procedure details

4-(3-Methoxy-phenyl)-piperidine (1.7 g) was dissolved in 48-% HBr (60 ml) and stirred at 120° C. under an Argon-atmosphere for 3 h. The excess of HBr was then evaporated and absolute ethanol added and evaporated. This procedure was repeated several times to yield dry crystals of 3-piperidin-4-yl-phenol×HBr (2.3 g). MS m/z (relative intensity, 70 eV) 177 (M+, bp), 176 (23), 91 (14), 57 (44), 56 (60).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1>Br>[NH:12]1[CH2:13][CH2:14][CH:9]([C:5]2[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=2)[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1CCNCC1
Name
Quantity
60 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. under an Argon-atmosphere for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess of HBr was then evaporated
ADDITION
Type
ADDITION
Details
absolute ethanol added
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry crystals of 3-piperidin-4-yl-phenol×HBr (2.3 g)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1CCC(CC1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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